molecular formula C17H18O5 B016698 Dihydropashanone CAS No. 41997-41-5

Dihydropashanone

Cat. No.: B016698
CAS No.: 41997-41-5
M. Wt: 302.32 g/mol
InChI Key: JIPRVIMCAIKNJN-UHFFFAOYSA-N
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Description

Dihydropashanone, also known as DHPA, is a unique and versatile organic compound with a wide range of applications in the medical, pharmaceutical, and industrial fields. It is an important intermediate in the synthesis of many pharmaceuticals, such as anticonvulsants, antihistamines, and antibiotics. DHPA also has a variety of biochemical and physiological effects, such as inhibition of the enzyme monoamine oxidase (MAO) and modulation of the release of neurotransmitters.

Scientific Research Applications

  • Pharmaceutical Research : Dihydropyridine scaffolds, which include compounds like dihydropashanone, have revolutionized pharmaceutical research due to their unique biological properties. They have led to the development of several drug molecules and natural products, including alkaloids (Sharma & Singh, 2017).

  • Medical Applications : DHPs are known for their diverse activities in interacting with receptors, channels, and enzymes. They have applications in reversing multi-drug resistance and combatting several diseases (Carosati et al., 2012).

  • Organocatalytic Reductions : Dihydropyridines are used as reducing agents in organocatalytic reductions, contributing to the synthesis of diverse biologically active compounds and natural products (Rueping, Dufour & Schoepke, 2011).

  • Molecular Inhibitors : Dihydropyrimidine-based compounds, related to this compound, are used as model compounds in chemical genetics and as inhibitors of the human mitotic kinesin Eg5, which has implications in cancer treatment (Prokopcová et al., 2010).

  • Cardiac Applications : Dihydropyridines influence whole cell Ca currents in individual myocytes, affecting heart contractility and catecholamine release (Brown, Kunze & Yatani, 1984).

  • Neuroprotection : L-type calcium channel blockers from the dihydropyridine class are evaluated for their neuroprotective effects and potential impact on Parkinson's disease risk (Ritz et al., 2009).

  • Cardiovascular and Antihypertensive Applications : this compound exhibits coronary activity and is used in applications such as coronary dilators, antifibrillators, anti-hypertensives, and as spasmolytics for muscles and vessels (Anderson, 1998).

  • Cancer Treatment : Certain derivatives, like DHP-5, show potential in cancer treatment but face challenges due to poor solubility in aqueous media (Shakeel, Bhat & Haq, 2016).

Biochemical Analysis

Biochemical Properties

Dihydropashanone has been found to interact with various biomolecules in the body. It has been shown to inhibit lipopolysaccharide-induced inflammatory response and suppress the activation of nuclear factor (NF)-κB in BV2 cells . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

This compound has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It also reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This compound also induces the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Properties

IUPAC Name

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRVIMCAIKNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194804
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41997-41-5
Record name Dihydropashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?

A1: Research suggests that this compound interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, this compound protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.

Q2: Apart from Lindera erythrocarpa, are there other natural sources of this compound?

A2: Yes, this compound has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.

Q3: What is the structure of this compound, and how was it determined?

A3: this compound is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.

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